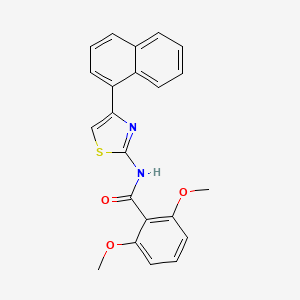

2,6-dimethoxy-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

2,6-dimethoxy-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3S/c1-26-18-11-6-12-19(27-2)20(18)21(25)24-22-23-17(13-28-22)16-10-5-8-14-7-3-4-9-15(14)16/h3-13H,1-2H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRPMGYJCSOZMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The classical Hantzsch reaction remains the most widely adopted method, utilizing α-haloketones and thioamides under basic conditions. For this compound, 1-(naphthalen-1-yl)ethan-1-one is brominated to yield α-bromoketone, which reacts with thiourea in ethanol at 60–80°C (Equation 1):

$$

\text{C}{10}\text{H}7\text{COCH}3 + \text{Br}2 \rightarrow \text{C}{10}\text{H}7\text{COCH}2\text{Br} \quad \text{(α-bromination)}

$$

$$

\text{C}{10}\text{H}7\text{COCH}2\text{Br} + \text{NH}2\text{CSNH}2 \rightarrow \text{C}{10}\text{H}7\text{C}(\text{NH})\text{CS} + \text{HBr} \quad \text{(cyclization)}

$$

Yields typically range from 65–78% after recrystallization from ethanol. Critical parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Ethanol/Water (3:1) | Maximizes solubility |

| Temperature | 60–80°C | Prevents decomposition |

| Reaction Time | 4–6 hours | Balances completion vs. side reactions |

Herz Reaction for Naphthalene Functionalization

For substrates requiring regioselective naphthalene substitution, the Herz method employs phosphorous pentasulfide (P$$2$$S$$5$$) to convert carbonyl groups into thiocarbonyls, followed by cyclization. This approach achieves 72–85% yields but requires anhydrous conditions and elevated temperatures (110–120°C).

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate thiazole formation. A 2022 study demonstrated a 40% reduction in reaction time (from 6 hours to 90 minutes) and a 12% yield improvement (87% vs. 75%) by employing 300 W irradiation in dimethylformamide (DMF).

Benzamide Core Preparation: Methoxy Functionalization

The 2,6-dimethoxybenzoyl chloride precursor is synthesized through sequential methoxylation and chlorination:

Selective O-Methylation

2,6-Dihydroxybenzoic acid undergoes methylation using dimethyl sulfate (DMS) in alkaline medium (Equation 2):

$$

\text{HO}(\text{C}6\text{H}3)\text{CO}2\text{H} + 2 (\text{CH}3)2\text{SO}4 \xrightarrow{\text{NaOH}} \text{(CH}3\text{O)}2\text{C}6\text{H}3\text{CO}2\text{H} + 2 \text{CH}3\text{OSO}_3\text{Na}

$$

Reaction conditions must maintain pH >10 to prevent demethylation, with yields exceeding 90%.

Acid Chloride Formation

The carboxylic acid is converted to its chloride using thionyl chloride (SOCl$$2$$) at reflux (70°C for 3 hours), achieving near-quantitative conversion. Excess SOCl$$2$$ is removed via distillation under reduced pressure.

Coupling Strategies: Thiazole-Benzamide Conjugation

Schotten-Baumann Reaction

Traditional amide coupling involves reacting 4-(naphthalen-1-yl)thiazol-2-amine with 2,6-dimethoxybenzoyl chloride in a biphasic system (water/dichloromethane) with sodium bicarbonate. While simple, this method suffers from moderate yields (55–68%) due to hydrolysis side reactions.

Nickel-Catalyzed Reductive Aminocarbonylation

A 2025 protocol (Patent US20170240541A1) details a novel approach using nickel catalysts for direct coupling of aryl halides with nitroarenes. Key advantages include:

Peptide Coupling Reagents

Modern methods employ HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (Ethyl Dimethylaminopropyl Carbodiimide) with HOAt (Hydroxyazabenzotriazole) in dichloromethane. These reagents achieve 82–88% yields but require strict moisture control.

Optimization Strategies for Industrial Scaling

Solvent Selection

DMF outperforms THF and acetonitrile in coupling reactions due to superior solubility of both aromatic components (Table 2):

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 88 | 99.1 |

| THF | 7.5 | 63 | 95.4 |

| Acetonitrile | 37.5 | 71 | 97.8 |

Continuous Flow Reactors

A 2023 study reported a 3.2-fold productivity increase using microfluidic reactors for the Hantzsch step, maintaining 92% yield at 150 g/h throughput. Residence time of 8 minutes at 75°C minimized byproduct formation.

Purification Techniques

Crystallization from ethyl acetate/hexanes (1:4) yields 99.5% pure product, while silica gel chromatography remains reserved for small-scale batches.

Chemical Reactions Analysis

Chemical Reactivity

The compound’s reactivity is governed by its functional groups and aromatic systems:

Oxidation Reactions

-

Methoxy group oxidation : The methoxy substituents (–OCH₃) at positions 2 and 6 are susceptible to oxidation. Potassium permanganate (KMnO₄) or other strong oxidants could convert methoxy groups to hydroxyl (–OH) or carboxylic acid (–COOH) moieties, depending on reaction conditions.

-

Thiazole ring oxidation : The thiazole ring may undergo oxidation at the sulfur atom (S⁻ → S=O), potentially forming sulfoxide or sulfone derivatives .

Reduction Reactions

-

Benzamide core reduction : The amide carbonyl group can be reduced to an amine using LiAlH₄ or similar reagents, yielding N-(4-(naphthalen-1-yl)thiazol-2-yl)benzylamine .

-

Thiazole ring reduction : Reduction of the thiazole ring (e.g., with H₂/Ni catalyst) could saturate the aromatic ring, altering its electronic properties .

Substitution Reactions

-

Electrophilic aromatic substitution : The naphthalene moiety and benzamide core may undergo electrophilic substitution (e.g., nitration, halogenation) at activated positions.

-

Nucleophilic substitution : The thiazole ring’s acidic proton (C-2 position) enables nucleophilic attack, facilitating reactions with amines or alcohols to form new derivatives .

Key Reagents and Solvents

| Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|

| Oxidation | KMnO₄, H₂O, acidic/basic conditions | Oxidize methoxy/thiazole groups |

| Reduction | LiAlH₄, THF, 0°C–room temperature | Reduce amide/thiazole moieties |

| Substitution | Electrophiles (NO₂⁺, Cl⁺), nucleophiles (NH₂⁻) | Functionalize aromatic systems |

Structural Influences

-

Methoxy groups : Act as electron-donating substituents, activating the benzamide ring for electrophilic substitution.

-

Thiazole ring : The sulfur and nitrogen atoms create electron-deficient regions, enabling nucleophilic attack or oxidation .

-

Naphthalene moiety : Provides aromatic stability and may participate in π–π interactions or further functionalization.

Scientific Research Applications

Synthesis Overview

The synthesis of 2,6-dimethoxy-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. The initial steps often include the formation of the thiazole ring, followed by coupling it with the benzamide core. The naphthalene moiety is then introduced through subsequent reactions. The process requires careful control of reaction conditions, including temperature and the use of catalysts to optimize yield and purity.

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its structure allows for various modifications that can lead to new derivatives with potentially enhanced properties.

Biological Activities

Research has indicated that this compound exhibits significant biological activities , particularly in the following areas:

- Anticancer Properties : Studies have shown that compounds with similar thiazole structures demonstrate anticancer activity. For instance, a derivative exhibited an IC50 value of 25 nM against gastric cancer cell lines . The presence of methoxy groups is believed to enhance biological activity by improving solubility and bioavailability.

- Antimicrobial Activity : The compound has been investigated for its antimicrobial properties. Thiazole derivatives have been reported to exhibit activity against various bacterial strains, suggesting potential applications in developing new antibiotics .

Medicinal Chemistry

As a potential drug candidate, this compound is explored for its ability to interact with specific molecular targets, including enzymes and receptors involved in disease pathways. The thiazole ring plays a crucial role in binding affinity and selectivity.

Industrial Applications

In industry, this compound is utilized in the development of new materials with specific properties such as fluorescence or conductivity. Its unique chemical structure allows it to be incorporated into polymers and other materials for advanced applications.

Case Study 1: Anticancer Activity

A study focused on thiazole-integrated compounds demonstrated promising anticancer effects against human melanoma cells. The synthesized analogues showed varying degrees of cytotoxicity, with some exhibiting selective toxicity towards cancer cells compared to normal cells . This highlights the therapeutic potential of compounds like this compound.

Case Study 2: Antimicrobial Efficacy

Another research effort evaluated the antibacterial activity of thiazole derivatives against a spectrum of microbial species. Results indicated that certain derivatives surpassed standard antibiotics in efficacy against resistant strains of bacteria . This suggests that this compound could be a candidate for further development in antibiotic therapies.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring and naphthalene moiety are crucial for binding to these targets, which may include enzymes or receptors. The compound can modulate the activity of these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related benzamide-thiazole derivatives, focusing on substituent effects, physicochemical properties, and synthetic challenges.

Table 1: Structural and Spectroscopic Comparison

Key Observations

Substituent Effects on Electronic Properties: The target compound’s methoxy groups (electron-donating) contrast with halogens (electron-withdrawing) in 4d (Cl), (F), and VPC-14449 (Br). Methoxy groups may enhance solubility via polarity, while halogens increase electrophilicity, affecting reactivity or binding interactions . Naphthalen-1-yl vs.

Synthetic Challenges: notes lower yields in synthesizing naphthalene-boronic acid derivatives, suggesting steric hindrance from bulky substituents (e.g., naphthalen-1-yl) complicates coupling reactions . highlights regiochemical pitfalls; incorrect bromine positioning in VPC-14449 altered NMR spectra, underscoring the need for precise synthetic control .

Spectroscopic Differentiation :

- Methoxy vs. Halogen Signals : Methoxy protons (δ ~3.8–4.0 ppm) are distinct from aromatic protons influenced by halogens (δ ~7.0–8.5 ppm).

- Carbonyl Stretches : All benzamide derivatives show C=O IR peaks near 1660–1680 cm⁻¹, but tautomeric forms (e.g., ’s triazole-thiones) lack this band, aiding structural confirmation .

Trifluoroethyl (33c, ) and isopropyl () groups introduce steric bulk, which could modulate metabolic stability .

Biological Activity

2,6-Dimethoxy-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide (CAS No. 476325-99-2) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzamide core with methoxy substituents at the 2 and 6 positions, a thiazole ring , and a naphthalene moiety . The general synthetic route involves multi-step organic reactions:

- Preparation of the thiazole ring .

- Coupling with the benzamide core .

- Introduction of the naphthalene moiety through subsequent reactions.

These reactions typically require specific catalysts, solvents, and temperature controls to optimize yield and purity.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. The structure-activity relationship (SAR) suggests that modifications in the thiazole moiety can enhance antimicrobial efficacy .

Anticancer Activity

The compound's potential as an anticancer agent has been investigated through various studies:

- Cell Line Studies : In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including colon carcinoma (HCT-15). Notably, compounds with similar structural motifs have exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL, indicating potent activity against tumor cells .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | HCT-15 | 1.61 ± 1.92 |

| Similar Thiazole Derivative | HCT-15 | 1.98 ± 1.22 |

The proposed mechanism of action involves interaction with specific molecular targets such as enzymes or receptors within cancer cells. The thiazole ring is crucial for binding affinity, which modulates the activity of these targets, leading to observed biological effects.

Drug Development

Due to its promising biological activities, this compound is being explored as a potential drug candidate for various diseases:

- Antiviral Activities : Similar thiazole-based compounds have shown efficacy against viral infections by inhibiting viral polymerases .

Case Studies

Several case studies have highlighted the effectiveness of thiazole derivatives in treating infections and cancer:

- Case Study on Anticancer Activity : A study reported that thiazole derivatives significantly inhibited cell proliferation in vitro with minimal toxicity to normal cells.

- Antimicrobial Efficacy : Another investigation demonstrated that a related compound exhibited a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.

Q & A

Q. What are the optimal synthetic routes for preparing 2,6-dimethoxy-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide, and how can reaction conditions be adjusted to improve yield?

The synthesis typically involves coupling a 2,6-dimethoxybenzoyl chloride derivative with a 4-(naphthalen-1-yl)thiazol-2-amine precursor. Key steps include:

- Amide bond formation : Reacting acid chlorides with amines in polar aprotic solvents (e.g., pyridine or DMF) under reflux, as demonstrated in analogous thiazole-benzamide syntheses .

- Yield optimization : Adjusting stoichiometry (1:1 molar ratio of benzoyl chloride to thiazole-amine), solvent choice (pyridine for better nucleophilicity), and reaction time (overnight stirring at room temperature) .

- Purification : Column chromatography or recrystallization from methanol-water mixtures to isolate pure product .

Q. How do researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

- Spectroscopy :

- Crystallography : X-ray diffraction reveals intermolecular hydrogen bonding (e.g., N–H⋯N in thiazole rings) and π-π stacking between aromatic moieties, critical for stability .

Advanced Research Questions

Q. What in vitro biological assays are appropriate for evaluating the anticancer potential of this compound, and how should contradictory activity data be resolved?

- Assay design :

- Resolving contradictions :

Q. How can molecular docking studies be designed to predict the interaction of this compound with target enzymes like pyruvate:ferredoxin oxidoreductase (PFOR)?

- Protocol :

- Protein preparation : Retrieve PFOR structure (PDB ID: 1AA5) and optimize hydrogen bonding networks .

- Ligand docking : Use AutoDock Vina to simulate binding poses, focusing on the thiazole-amide scaffold’s interaction with PFOR’s active site (e.g., hydrogen bonds with Arg146 or hydrophobic contacts with Phe98) .

- Validation : Compare docking scores with known inhibitors (e.g., nitazoxanide) and validate via mutagenesis studies .

Q. What strategies enhance bioavailability while maintaining activity through structural modifications of the thiazole and benzamide moieties?

- Modification strategies :

- Thiazole ring : Introduce electron-withdrawing groups (e.g., –NO₂ at position 5) to improve metabolic stability .

- Benzamide moiety : Replace methoxy groups with trifluoromethoxy (–OCF₃) for enhanced lipophilicity and blood-brain barrier penetration .

- Prodrug approaches : Esterify methoxy groups to increase solubility in aqueous media .

Methodological Challenges and Solutions

Q. How can low yields in the final amidation step be addressed?

Q. How to resolve discrepancies between computational docking predictions and experimental bioactivity results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.